molecular formula C26H36O10 B1210223 Acetyl-T2 Toxin CAS No. 21259-21-2

Acetyl-T2 Toxin

Cat. No.: B1210223
CAS No.: 21259-21-2
M. Wt: 508.6 g/mol
InChI Key: NOTOVTQRFFVBSB-UHFFFAOYSA-N
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Description

Acetyl-T2 toxin is a modified form of T-2 toxin, which is a type A trichothecene mycotoxin produced by Fusarium species. T-2 toxin is known for its potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity. This compound retains the core structure of T-2 toxin but includes an acetyl group, which can influence its toxicity and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-T2 toxin typically involves the acetylation of T-2 toxin. This process can be achieved through the reaction of T-2 toxin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the toxin.

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. in a research setting, the synthesis is performed in controlled environments with appropriate safety measures. The process involves the extraction of T-2 toxin from Fusarium cultures, followed by chemical modification to introduce the acetyl group.

Chemical Reactions Analysis

Types of Reactions: Acetyl-T2 toxin can undergo various chemical reactions, including:

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, reverting the compound back to T-2 toxin.

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can modify the epoxide ring present in the trichothecene structure.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: T-2 toxin.

    Oxidation: Hydroxylated derivatives of this compound.

    Reduction: Reduced forms of the trichothecene structure.

Scientific Research Applications

Acetyl-T2 toxin is primarily used in scientific research to study the toxicological effects of trichothecenes. Its applications include:

    Chemistry: Understanding the chemical properties and reactivity of trichothecenes.

    Biology: Investigating the biological effects of mycotoxins on cellular processes.

    Medicine: Exploring the potential therapeutic targets for mitigating the toxic effects of trichothecenes.

    Industry: Assessing the contamination of food and feed products by trichothecenes and developing methods for detection and detoxification.

Mechanism of Action

Acetyl-T2 toxin exerts its toxic effects through several mechanisms:

    Inhibition of Protein Synthesis: The toxin binds to ribosomes, inhibiting protein synthesis and leading to cell death.

    Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, causing cellular damage.

    Apoptosis: The toxin can trigger programmed cell death through the activation of apoptotic pathways.

    Immune Evasion: It can modulate immune responses, allowing pathogens to evade the host immune system.

Comparison with Similar Compounds

    T-2 Toxin: The parent compound of Acetyl-T2 toxin, known for its high toxicity.

    HT-2 Toxin: A metabolite of T-2 toxin with similar toxic effects.

    Diacetoxyscirpenol: Another type A trichothecene with comparable toxicological properties.

Uniqueness: this compound is unique due to the presence of the acetyl group, which can influence its metabolic stability and toxicity. This modification can alter the compound’s interaction with biological targets and its overall toxicological profile.

Properties

IUPAC Name

[10,11-diacetyloxy-2-(acetyloxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O10/c1-13(2)8-20(30)35-18-10-25(11-31-15(4)27)19(9-14(18)3)36-23-21(33-16(5)28)22(34-17(6)29)24(25,7)26(23)12-32-26/h9,13,18-19,21-23H,8,10-12H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTOVTQRFFVBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC(=O)C)OC(=O)C)C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21259-21-2
Record name Acetyl T-2 toxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetyl-T2 Toxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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